molecular formula C24H20O6S B11408801 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2,6-dimethylphenoxy)acetate

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2,6-dimethylphenoxy)acetate

Cat. No.: B11408801
M. Wt: 436.5 g/mol
InChI Key: WFYDQTPQBQMVSX-UHFFFAOYSA-N
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Description

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2,6-dimethylphenoxy)acetate is a complex organic compound that features a benzoxathiol core with methoxyphenyl and dimethylphenoxyacetate substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2,6-dimethylphenoxy)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxathiol core, followed by the introduction of the methoxyphenyl and dimethylphenoxyacetate groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Key steps include the purification of intermediates and the final product using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2,6-dimethylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2,6-dimethylphenoxy)acetate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2,6-dimethylphenoxy)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies, including docking and molecular dynamics simulations, are conducted to elucidate these interactions and their effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxathiol derivatives and phenoxyacetate esters. These compounds share structural features and may exhibit similar chemical and biological properties.

Uniqueness

What sets 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2,6-dimethylphenoxy)acetate apart is its unique combination of functional groups, which confer specific reactivity and potential applications. Its methoxyphenyl and dimethylphenoxyacetate substituents provide distinct chemical and physical properties that can be leveraged in various research and industrial contexts.

Properties

Molecular Formula

C24H20O6S

Molecular Weight

436.5 g/mol

IUPAC Name

[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(2,6-dimethylphenoxy)acetate

InChI

InChI=1S/C24H20O6S/c1-14-6-4-7-15(2)22(14)28-13-21(25)29-18-11-19(16-8-5-9-17(10-16)27-3)23-20(12-18)31-24(26)30-23/h4-12H,13H2,1-3H3

InChI Key

WFYDQTPQBQMVSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC(=CC=C4)OC

Origin of Product

United States

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